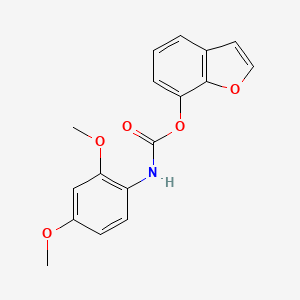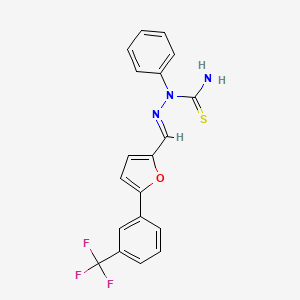
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a phenyl group, a trifluoromethyl-substituted phenyl group, and a furan ring
Méthodes De Préparation
The synthesis of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and a compound containing an active methylene group, such as hydrazinecarbothioamide . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Phenyl-2-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)hydrazinecarbothioamide include:
5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-(5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile: Another compound with a similar furan and trifluoromethyl-substituted phenyl structure.
Fluridone: A compound with a similar trifluoromethyl-phenyl group but different overall structure.
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C19H14F3N3OS |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-phenyl-1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)14-6-4-5-13(11-14)17-10-9-16(26-17)12-24-25(18(23)27)15-7-2-1-3-8-15/h1-12H,(H2,23,27)/b24-12+ |
Clé InChI |
MZKWOTWAPCYKCZ-WYMPLXKRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C(=S)N)/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)N(C(=S)N)N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


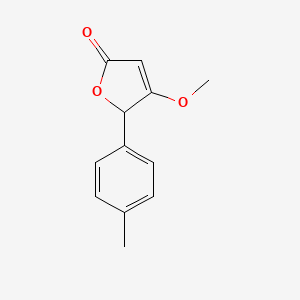

![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)


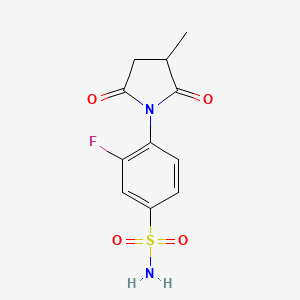
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
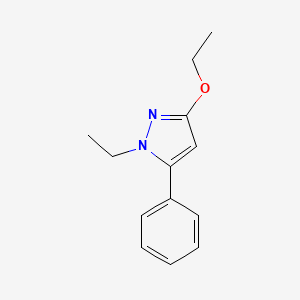
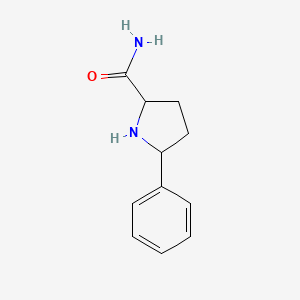
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
